(4-Methylpyrimidin-2-yl)methyl acetate
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Overview
Description
(4-Methylpyrimidin-2-yl)methyl acetate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyrimidin-2-yl)methyl acetate typically involves the reaction of 4-methylpyrimidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(4-Methylpyrimidin-2-yl)methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Methylpyrimidin-2-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited microbial growth.
Comparison with Similar Compounds
4-Methylpyrimidine: A precursor in the synthesis of (4-Methylpyrimidin-2-yl)methyl acetate.
2-Methylpyrimidine: Another pyrimidine derivative with similar structural features.
Pyrimidine-2-carboxylic acid: A compound with comparable chemical properties.
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its acetate group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
(4-Methylpyrimidin-2-yl)methyl acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrimidine Core : The base structure is synthesized through cyclization reactions involving appropriate precursors.
- Esterification : The methyl acetate group is introduced via an esterification reaction using acetic acid and a suitable catalyst.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values demonstrate potent activity, with some derivatives showing MIC values as low as 0.0039 mg/mL against S. aureus and E. coli .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Pyrimidine Ring : Variations in the substituents can enhance or diminish biological activity.
- Ester Group Variations : Different ester groups may alter the lipophilicity and bioavailability of the compound.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated promising antibacterial properties, particularly against Gram-positive bacteria .
- Inhibition of COX Enzymes : Another investigation focused on the anti-inflammatory potential of this compound, revealing significant inhibition of COX-1 and COX-2 enzymes. The study employed both in vitro assays and in vivo models to confirm these effects .
Research Findings Summary Table
Properties
CAS No. |
1841081-83-1 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(4-methylpyrimidin-2-yl)methyl acetate |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-9-8(10-6)5-12-7(2)11/h3-4H,5H2,1-2H3 |
InChI Key |
FSFCBKYDFQFQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)COC(=O)C |
Origin of Product |
United States |
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